N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives often involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine2. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors2.Molecular Structure Analysis
On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist2.
Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. Unfortunately, I couldn’t find specific information on the compound you mentioned.Scientific Research Applications
Heterocyclic Compound Synthesis
- The compound's structure has inspired the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential for creating new molecules with unique properties. For instance, research has shown the synthesis of thiazolo, triazolo, pyrimidines, and pyrimido triazine derivatives, highlighting the compound's role in developing new chemical entities with potential biological activities (Haiza et al., 2000).
Antimicrobial Activity
- Some derivatives have been evaluated for their antimicrobial efficacy. Studies indicate that thienopyrimidine derivatives, for instance, exhibited pronounced antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antioxidant and Anticancer Activities
- Research into triazolopyrimidines has revealed compounds with significant antioxidant and anticancer activities. These findings support the exploration of such derivatives for therapeutic applications, particularly in treating cancer and mitigating oxidative stress-related disorders (Gilava et al., 2020).
Molecular Docking and Screening
- Novel pyridine and fused pyridine derivatives, inspired by the compound's structure, have undergone molecular docking screenings towards various proteins. The results have shown moderate to good binding energies, suggesting the potential for designing drugs targeting specific proteins. These compounds also exhibited antimicrobial and antioxidant activity, highlighting their therapeutic potential (Flefel et al., 2018).
Safety And Hazards
Future Directions
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction2.
Please note that this information is quite general and may not apply directly to the specific compound you mentioned. For more accurate information, further research would be needed.
properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(15-11-26-13-4-1-2-5-14(13)27-15)20-10-18-22-21-17-8-7-12(23-24(17)18)16-6-3-9-28-16/h1-9,15H,10-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXJJNCTFHLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.